molecular formula C23H27N5O7S B12808640 6-{[{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

6-{[{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B12808640
M. Wt: 517.6 g/mol
InChI Key: IVBHGBMCVLDMKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Piperacillin is synthesized through a multi-step process that involves the acylation of 6-aminopenicillanic acid with a ureidopenicillanic acid derivative. The reaction typically requires the use of solvents like methanol and water, and the pH is adjusted using phosphoric acid . The final product is obtained through crystallization and purification steps .

Industrial Production Methods: In industrial settings, piperacillin is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) for the purification and quantification of the final product .

Chemical Reactions Analysis

Types of Reactions: Piperacillin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the S-oxidation using potassium hydrogen peroxomonosulfate .

Common Reagents and Conditions:

    Oxidation: Potassium hydrogen peroxomonosulfate in aqueous solutions.

    Reduction: Common reducing agents like sodium borohydride.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions include oxidized and reduced derivatives of piperacillin, which can be analyzed using iodometric titration .

Scientific Research Applications

Piperacillin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Piperacillin is often compared with other β-lactam antibiotics such as ampicillin, ticarcillin, and carbapenems:

Piperacillin’s unique polar side chain enhances its penetration into Gram-negative bacteria and reduces susceptibility to β-lactamase cleavage, making it particularly effective against Pseudomonas aeruginosa .

Properties

IUPAC Name

6-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBHGBMCVLDMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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